PAR2 Antagonist Potency Landscape: ENMD-1068 vs. GB88, I-191, and AZ8838
ENMD-1068 hydrobromide exhibits a PAR2 antagonism potency profile (IC50 range 1.2–5 mM in calcium mobilization assays) that is 100- to >1000-fold lower (weaker) than the next-generation PAR2 antagonists GB88 (IC50 ~2–10 µM), I-191 (pIC50 5.5–7.4, corresponding to IC50 ~40–316 nM), and AZ8838 (IC50 0.63–4.2 µM) [1][2][3][4][5]. This potency differential is not a deficiency but a defining experimental parameter: researchers requiring a moderate-affinity, reversible antagonist with minimal receptor internalization or biased signaling artifacts may select ENMD-1068 over ultra-potent alternatives that could produce off-target or pathway-specific effects at typical working concentrations .
| Evidence Dimension | PAR2 antagonism potency (IC50) in calcium mobilization assays |
|---|---|
| Target Compound Data | IC50 = 1.2–5 mM (varies by cell type and agonist used) |
| Comparator Or Baseline | GB88: IC50 ~2–10 µM; I-191: pIC50 5.5–7.4 (IC50 ~40–316 nM); AZ8838: IC50 0.63–4.2 µM |
| Quantified Difference | ENMD-1068 is approximately 100-fold to >1000-fold less potent (higher IC50) than GB88, I-191, and AZ8838 |
| Conditions | Human HT-29 colon adenocarcinoma cells, Lewis lung carcinoma (LLC) cells, NCTC2544 cells; agonists: trypsin, 2f-LIGRLO-NH2, or PAR2-AP |
Why This Matters
This potency range defines ENMD-1068 as a low-to-moderate potency tool compound suitable for studies where avoiding strong receptor internalization or biased signaling is desirable.
- [1] McIntosh K, Cunningham MR, Busby R, et al. Non-peptide small molecules and antibodies targeting PAR2. Biochem Soc Trans. 2020;48(6):2525-2537 (Table 2). View Source
- [2] Lohman RJ, Cotterell AJ, Suen JY, et al. Antagonism of protease-activated receptor 2 protects against experimental colitis. J Pharmacol Exp Ther. 2012;340(2):256-265. View Source
- [3] Suen JY, Cotterell A, Lohman RJ, et al. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110). Br J Pharmacol. 2011;165(5):1413-1423. View Source
- [4] Jiang Y, Yau MK, Lim J, et al. A potent antagonist of protease-activated receptor 2 that inhibits multiple signaling functions in human cancer cells. J Pharmacol Exp Ther. 2025;392(1):151-170. View Source
- [5] Cheng RKY, Fiez-Vandal C, Schlenker O, et al. Structural insight into allosteric modulation of protease-activated receptor 2. Nature. 2017;545(7652):112-115. View Source
